molecular formula C9H18ClNO B1381320 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1657033-36-7

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B1381320
CAS No.: 1657033-36-7
M. Wt: 191.7 g/mol
InChI Key: VTPHSPNZKSFQPR-UHFFFAOYSA-N
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Description

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes both an oxygen and a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound . The final product is obtained as a hydrochloride salt by treating the free amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen with Raney nickel are frequently used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. The presence of both oxygen and nitrogen atoms within the ring system enhances its reactivity and potential for forming diverse derivatives . This compound’s ability to inhibit specific enzymes and receptors also sets it apart from other similar spiro compounds .

Properties

IUPAC Name

3-methyl-2-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-6-9(7-11-8)2-4-10-5-3-9;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPHSPNZKSFQPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCNCC2)CO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 3
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 4
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 5
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 6
3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride

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